REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:22][CH2:21][C:5](=[C:6]2[C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=3[CH:14]=[CH:13][C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]2=3)[CH2:4][CH2:3]1.[H][H]>C(O)(=O)C.C(O)C.[Pt]=O>[CH:11]1[C:12]2[CH2:13][CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[C:6](=[C:5]3[CH2:4][CH2:3][N:2]([CH3:1])[CH2:22][CH2:21]3)[C:7]=2[CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(=C2C=3C=CC=CC3C=CC4=C2C=CC=C4)CC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtered
|
Type
|
CUSTOM
|
Details
|
evaporated filtrate
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
Recrystallized crude product from ether-pet ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C(C3=C(CCC21)C=CC=C3)=C3CCN(CC3)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |